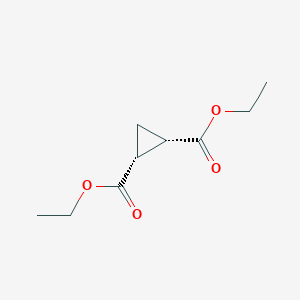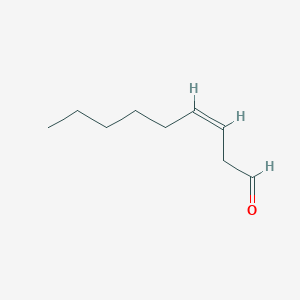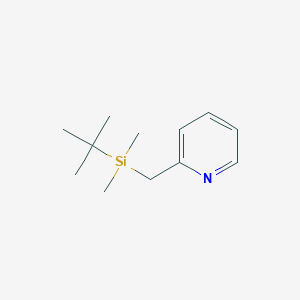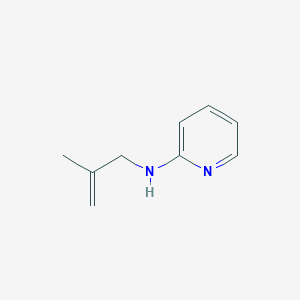
N-(2-Methylprop-2-enyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylprop-2-enyl)pyridin-2-amine, also known as MP2A, is a chemical compound that belongs to the class of amines. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
N-(2-Methylprop-2-enyl)pyridin-2-amine binds to the sigma-1 receptor and modulates its activity, which results in the modulation of several physiological processes. The exact mechanism of action of N-(2-Methylprop-2-enyl)pyridin-2-amine is not fully understood, but it is believed to involve the regulation of ion channels and cellular signaling pathways.
Effets Biochimiques Et Physiologiques
N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been found to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the activity of several ion channels, including voltage-gated calcium channels and potassium channels. Additionally, N-(2-Methylprop-2-enyl)pyridin-2-amine has been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methylprop-2-enyl)pyridin-2-amine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which makes it a useful tool for studying the role of the sigma-1 receptor in physiological processes. Additionally, N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of N-(2-Methylprop-2-enyl)pyridin-2-amine is that it is relatively expensive, which may limit its use in some labs.
Orientations Futures
For the study of N-(2-Methylprop-2-enyl)pyridin-2-amine include investigating its role in the treatment of neurological disorders and developing more cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of N-(2-Methylprop-2-enyl)pyridin-2-amine involves the reaction of 2-amino pyridine with 2-methyl-3-buten-2-ol in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain pure N-(2-Methylprop-2-enyl)pyridin-2-amine. This method has been optimized to yield high purity and high yield of N-(2-Methylprop-2-enyl)pyridin-2-amine.
Applications De Recherche Scientifique
N-(2-Methylprop-2-enyl)pyridin-2-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
139944-60-8 |
|---|---|
Nom du produit |
N-(2-Methylprop-2-enyl)pyridin-2-amine |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
N-(2-methylprop-2-enyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3,(H,10,11) |
Clé InChI |
BMZHCORRDXJHIC-UHFFFAOYSA-N |
SMILES |
CC(=C)CNC1=CC=CC=N1 |
SMILES canonique |
CC(=C)CNC1=CC=CC=N1 |
Synonymes |
2-Pyridinamine,N-(2-methyl-2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



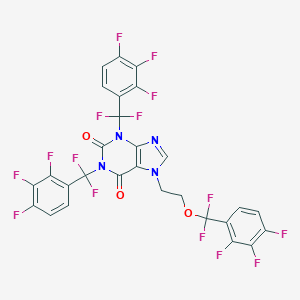
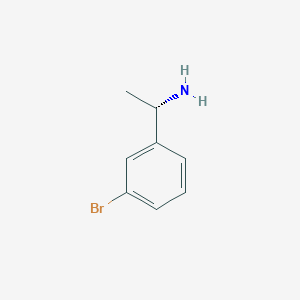
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
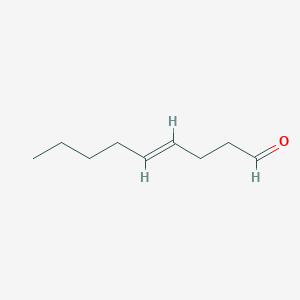
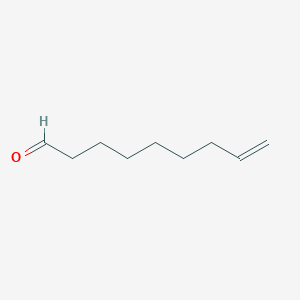
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
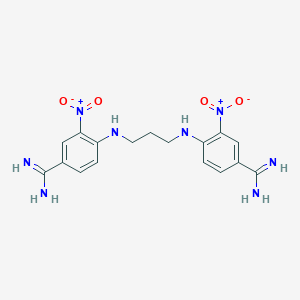
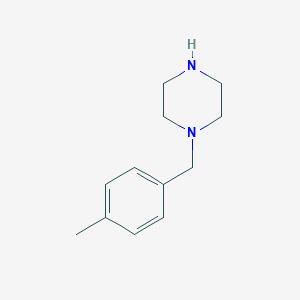
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)


